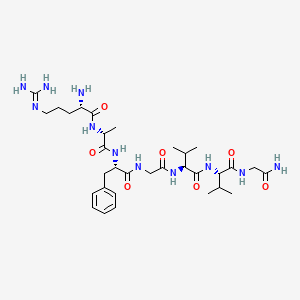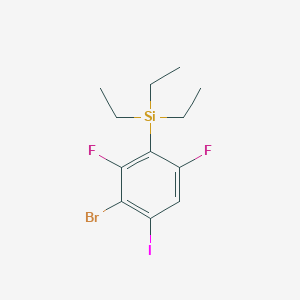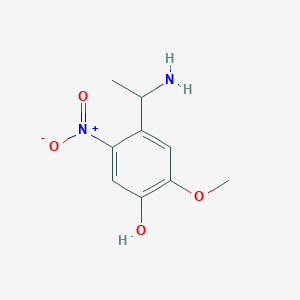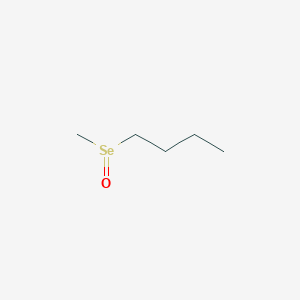![molecular formula C14H19NO4S B12601147 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene CAS No. 648957-27-1](/img/structure/B12601147.png)
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene is a complex organic compound with a unique structure that includes methoxy groups, a sulfanyl group, and a nitroethenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with methoxy groups. The introduction of the sulfanyl group and the nitroethenyl group requires specific reagents and conditions. For example, the methoxy groups can be introduced through methylation reactions, while the sulfanyl group can be added using thiolation reactions. The nitroethenyl group is often introduced through nitration followed by a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitroethenyl group can participate in redox reactions, while the sulfanyl group can form disulfide bonds, affecting protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-(2-methylpropyl)benzene: Lacks the nitroethenyl group, making it less reactive in redox reactions.
1,4-Dimethoxybenzene: Lacks both the sulfanyl and nitroethenyl groups, resulting in different chemical properties.
2,5-Dimethoxytoluene: Similar methoxy substitution pattern but lacks the sulfanyl and nitroethenyl groups.
Uniqueness
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene is unique due to the combination of functional groups attached to the benzene ring
Propiedades
Número CAS |
648957-27-1 |
|---|---|
Fórmula molecular |
C14H19NO4S |
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-(2-methylpropylsulfanyl)-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)9-20-14-8-12(18-3)11(5-6-15(16)17)7-13(14)19-4/h5-8,10H,9H2,1-4H3 |
Clave InChI |
QGCNQQRLXPNGFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
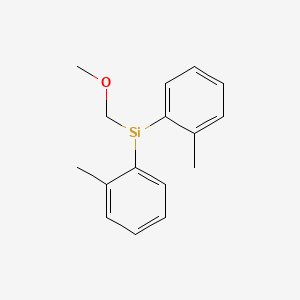
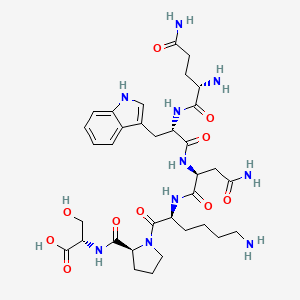
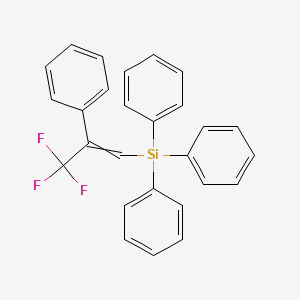
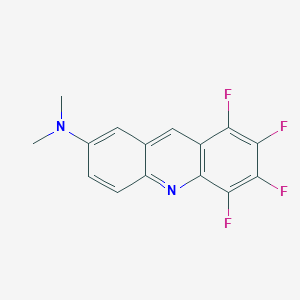

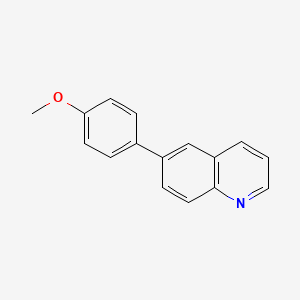
methanone](/img/structure/B12601120.png)

